3-Fluoro-4-(2-methylthiophenyl)phenol
Description
3-Fluoro-4-(2-methylthiophenyl)phenol is a fluorinated phenolic compound characterized by a hydroxyl group at the 4-position, a fluorine atom at the 3-position, and a 2-methylthiophenyl substituent attached to the aromatic ring.
Properties
IUPAC Name |
3-fluoro-4-(2-methylsulfanylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCRDYRVIPEIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 3-Fluoro-4-(2-methylthiophenyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 3-Fluoro-4-(2-methylthiophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
3-Fluoro-4-(2-methylthiophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The 2-methylthiophenyl group may contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties | Applications |
|---|---|---|---|---|---|
| 3-Fluoro-4-(2-methylthiophenyl)phenol | 2-methylthiophenyl | C₁₃H₁₁FOS | 234.29 | Moderate acidity (pKa ~8.5), lipophilic | Pharmaceutical intermediates |
| 3-Fluoro-4-(methylsulfinyl)phenol | -SOCH₃ | C₇H₇FO₃S | 190.20 | High polarity, reactive | Sulfoxide synthesis |
| 3-Fluoro-4-(trifluoromethyl)phenol | -CF₃ | C₇H₄F₄O | 180.10 | Strong acidity (pKa ~4.5) | Catalysis, agrochemicals |
| 3-Fluoro-4-(octyloxy)phenol | -O-C₈H₁₇ | C₁₄H₂₁FO₂ | 248.31 | High logP (~5.2) | Surfactants, lipid studies |
| 4-Fluoro-3-(trifluoromethyl)phenol | -CF₃ (position 3) | C₇H₄F₄O | 180.10 | Moderate acidity (pKa ~5.8) | Material science |
Research Findings and Trends
- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -SOCH₃) significantly enhance phenol acidity, while alkyl/alkoxy groups increase lipophilicity .
- Applications : Sulfur-containing derivatives are prioritized in drug design for their reactivity, while fluorinated liquid crystals leverage heterocyclic stability .
- Safety : Thiophenyl and sulfinyl derivatives require careful handling due to inhalation and dermal toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
